![molecular formula C14H18FN3O B13332607 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one](/img/structure/B13332607.png)
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly as an inhibitor of the METTL3/METTL14 protein complex, which plays a crucial role in RNA methylation and various biological processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one typically involves a multi-step process. One common method includes the reaction of a suitable spirocyclic precursor with a fluorinated aromatic compound under specific conditions. For instance, the compound can be synthesized through a nucleophilic substitution reaction (SNAr) with chloropyrimidine derivatives, followed by chromatographic purification using a mixture of dichloromethane (DCM) and methanol (MeOH) as solvents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, especially involving the fluorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenated compounds are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the molecule.
科学研究应用
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in modulating RNA methylation, which is crucial for gene expression regulation.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one involves its interaction with the METTL3/METTL14 protein complex. This complex is responsible for the methylation of N6-methyladenosine (m6A) in RNA, a modification that regulates various biological processes. By inhibiting this complex, the compound can modulate RNA methylation levels, affecting gene expression and potentially providing therapeutic benefits in diseases such as cancer .
相似化合物的比较
Similar Compounds
1,3-Dioxane-1,3-dithiane spiranes: These compounds share a similar spirocyclic structure but differ in the heteroatoms present in the rings.
Bis(1,3-oxathiane) spiranes: These compounds also have a spirocyclic structure with oxygen and sulfur atoms in the rings.
Uniqueness
5-(4-Fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one is unique due to its specific interaction with the METTL3/METTL14 protein complex and its potential therapeutic applications. Its fluorinated aromatic ring and triazaspiro structure contribute to its distinct chemical properties and biological activities.
属性
分子式 |
C14H18FN3O |
|---|---|
分子量 |
263.31 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-1,3,9-triazaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C14H18FN3O/c15-11-3-1-10(2-4-11)12-9-17-13(19)18-14(12)5-7-16-8-6-14/h1-4,12,16H,5-9H2,(H2,17,18,19) |
InChI 键 |
GSSQIFFVZCVLNV-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC12C(CNC(=O)N2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


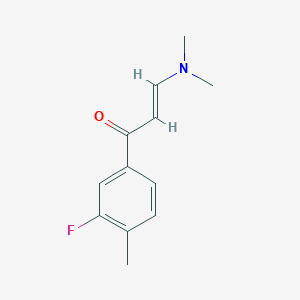
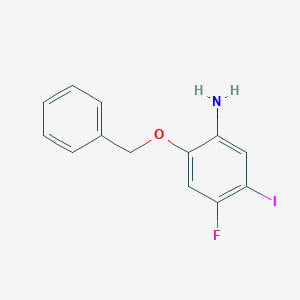



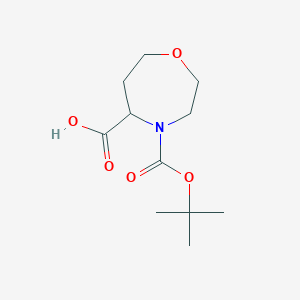
![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)

![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
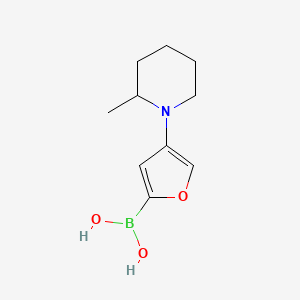
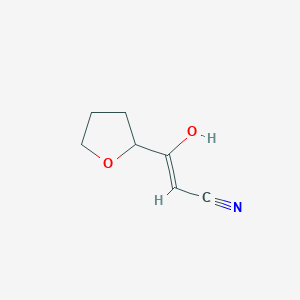
![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)

![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)
